4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a furan ring fused to a pyrazolo[3,4-b]pyridine core, with a carboxamide group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves the following steps:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The furan ring can participate in electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation.
Alkylation: The compound can be alkylated with methyl iodide, leading to quaternization at the pyridine nitrogen atom.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Hydroxymethylation: Formaldehyde is commonly used.
Formylation: Formylating agents like formic acid or formyl chloride.
Acylation: Acyl chlorides or anhydrides are used.
Major Products
The major products formed from these reactions depend on the specific substituents introduced during the electrophilic substitution reactions. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.
Scientific Research Applications
4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new antibacterial and anticancer agents.
Materials Science: It can be used in the synthesis of novel materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrazolo[3,4-b]pyridine moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Similar in structure but contains a thiazole ring instead of a pyrazole ring.
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring instead of a pyrazolo[3,4-b]pyridine core.
Uniqueness
4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its specific combination of a furan ring fused to a pyrazolo[3,4-b]pyridine core with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
918132-88-4 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C11H8N4O2/c12-10(16)8-4-6(9-2-1-3-17-9)7-5-13-15-11(7)14-8/h1-5H,(H2,12,16)(H,13,14,15) |
InChI Key |
HEYDVCBCFWJRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
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